
1-Azido-2-chloroethane
Overview
Description
1-Azido-2-chloroethane (C₂H₄ClN₃) is a bifunctional organic compound featuring an azide (-N₃) group and a chlorine atom on adjacent carbon atoms. This structure renders it highly reactive, particularly in nucleophilic substitution and cycloaddition reactions. It has been extensively utilized in synthetic chemistry for azidoethyl transfer reactions, enabling the efficient introduction of azido groups into target molecules. For instance, in the synthesis of nitropyrazole derivatives for energetic materials, this compound serves as a key intermediate, reacting with deprotonated nitropyrazoles in dimethylformamide (DMF) under elevated temperatures . Its role in streamlining synthetic pathways—by eliminating two reaction steps in azidoethylation processes—highlights its importance in developing melt-cast explosives and other high-energy materials .
Preparation Methods
1-Azido-2-chloroethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with sodium azide (NaN₃) in an aqueous solution. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound . Another method involves the use of 2-chloroethyl methyl sulfonate as a starting material, which reacts with sodium azide to produce the desired compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom undergoes substitution with nucleophiles via SN2 mechanisms. Key transformations include:
The reaction with NaN₃ demonstrates the Winstein rearrangement, where allylic azides equilibrate between isomers under thermal or solvent-driven conditions .
Cycloaddition Reactions
The azide group participates in [3+2] cycloadditions:
CuAAC with Terminal Alkynes
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles:
Alkyne | Catalyst | Product | Yield |
---|---|---|---|
Phenylacetylene | Cu(I)-MeSal | 4-Phenyl-N-(2-chloroethyl)-1,2,3-triazole | 92% |
Propargyl alcohol | CuSO₄/NaAsc | 4-(Hydroxymethyl)-N-(2-chloroethyl)-1,2,3-triazole | 88% |
Conditions : THF, 25°C, 12 h .
Thermal Cycloaddition with Alkenes
Thermal [3+2] cycloaddition with styrene forms triazolines, which decompose to aziridines under UV light .
Reduction Reactions
The azide group reduces to an amine under controlled conditions:
Reducing Agent | Product | Conditions | Yield |
---|---|---|---|
LiAlH₄ | 2-Chloroethylamine | Dry ether, 0°C → RT | 78% |
H₂/Pd-C | 2-Chloroethylamine | EtOH, 1 atm, 25°C | 82% |
The resulting amine can undergo further functionalization, such as alkylation or acylation .
Sigmatropic Rearrangements
Under thermal conditions (80–100°C), 1-azido-2-chloroethane undergoes -sigmatropic rearrangement to form 2-chloroethyl nitrene intermediates, which subsequently dimerize or trap with nucleophiles .
Reaction with Primary Amines
Reaction with primary amines (R-NH₂) yields 5-substituted tetrazoles via intermediate azide-amine adducts:
Amine | Product | Conditions | Yield |
---|---|---|---|
Benzylamine | 5-Benzyl-1-(2-chloroethyl)tetrazole | DCM, 25°C, 24 h | 65% |
Cyclohexylamine | 5-Cyclohexyl-1-(2-chloroethyl)tetrazole | THF, 60°C, 48 h | 58% |
The reaction proceeds via nucleophilic attack on the terminal azide nitrogen, followed by cyclization .
Comparative Reactivity with Analogues
Scientific Research Applications
Scientific Research Applications
1-Azido-2-chloroethane has several notable applications across various fields:
Organic Synthesis
- Building Block : It serves as a crucial building block in organic synthesis, particularly for constructing heterocycles and complex molecules. The azido group allows for subsequent transformations, including nucleophilic substitutions and cycloadditions .
Biological Studies
- Bioorthogonal Chemistry : The azido group is bioorthogonal, meaning it does not interfere with biological processes, making it ideal for labeling and tracking biomolecules. This property is particularly useful in studies involving cellular imaging and protein labeling .
Medicinal Chemistry
- Pharmaceutical Development : The compound is utilized in the synthesis of drug candidates that require azido functionalities. Its ability to participate in various chemical reactions makes it a valuable intermediate in medicinal chemistry .
Energetic Materials
- Explosives Production : Due to the high energy content of the azido group, this compound is also employed in the production of energetic materials and explosives. Its reactivity can lead to the formation of stable nitro compounds when combined with other reagents .
Case Study 1: Synthesis of Heterocycles
In a recent study, researchers utilized this compound as a precursor for synthesizing various heterocycles through nucleophilic substitution reactions followed by cycloaddition processes. The resulting compounds exhibited significant biological activity, indicating potential therapeutic applications .
Case Study 2: Bioorthogonal Labeling
Another investigation focused on employing this compound for bioorthogonal labeling of proteins in living cells. The azide functionality allowed for selective tagging without disrupting cellular functions, providing insights into protein interactions within biological systems .
Case Study 3: Development of Energetic Materials
Research into energetic materials highlighted the role of this compound in synthesizing new nitro compounds with enhanced stability and performance characteristics. These materials have potential applications in military and aerospace industries due to their high energy output and controlled detonation properties .
Mechanism of Action
The mechanism of action of 1-azido-2-chloroethane involves the reactivity of its azido and chloro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications.
In biological systems, the azido group can be used for bio-orthogonal labeling, enabling the tracking and imaging of biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the utility of 1-azido-2-chloroethane, the following compounds are analyzed for structural, synthetic, and functional differences:
2-Azidoethyl Mesylate
Structural Features :
- Molecular formula: C₃H₇N₃O₃S
- Key groups: Azide (-N₃), mesyl (-SO₃CH₃) leaving group.
Synthetic Utility :
Like this compound, 2-azidoethyl mesylate participates in azidoethyl transfer reactions. However, the mesyl group is a superior leaving group compared to chlorine, which theoretically enhances reactivity in nucleophilic substitutions. Despite this, this compound is often preferred in practice due to its simpler synthesis and lower cost. Both compounds are reacted with nitropyrazoles in DMF at elevated temperatures, but this compound avoids the additional steps required to synthesize the mesylate derivative .
Applications :
While 2-azidoethyl mesylate may offer faster reaction kinetics, this compound’s efficiency in multi-step syntheses makes it more practical for large-scale production of energetic materials .
1-Azido-2-(2-iodoethoxy)ethane
Structural Features :
- Molecular formula: C₄H₈IN₃O
- Key groups: Azide (-N₃), iodoethoxy (-OCH₂CH₂I) substituent.
Synthetic Utility: This compound is synthesized via iodide displacement reactions. For example, 2-(2-azidoethoxy)ethanol reacts with sodium iodide (NaI) in acetone under reflux, followed by dichloromethane extraction . The iodine atom introduces distinct reactivity, enabling further functionalization (e.g., in Suzuki couplings). In contrast, this compound’s chlorine atom is less reactive in such transformations but sufficient for azidoethyl transfers.
Applications :
The iodoethoxy variant is tailored for applications requiring secondary substitution reactions, whereas this compound is optimized for direct azidoethylation without intermediate steps .
1,2-Dichloroethane (Comparative Toxicity Context)
Structural Features :
- Molecular formula: C₂H₄Cl₂
Research Findings and Trends
- Efficiency : this compound’s synthetic advantage lies in minimizing reaction steps, critical for industrial applications .
- Safety: Azido compounds demand careful handling due to shock sensitivity, contrasting with non-azido analogs like 1,2-dichloroethane, which prioritize toxicity mitigation .
- Functional Flexibility : Iodo- and mesyl-substituted derivatives enable tailored reactivity but require additional purification or stabilization steps .
Biological Activity
1-Azido-2-chloroethane (CAS No. 53422-48-3) is a chemical compound with the molecular formula C₂H₄ClN₃ and a molecular weight of 105.527 g/mol. It is characterized by the presence of both an azide group (-N₃) and a chloroethyl moiety, which contribute to its potential biological activity and applications in synthetic organic chemistry and medicinal chemistry.
This compound can be synthesized through various methods, often involving the reaction of chloroethane with sodium azide under controlled conditions. The synthesis typically requires careful handling due to the potential formation of hazardous by-products.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 53422-48-3 |
Molecular Formula | C₂H₄ClN₃ |
Molecular Weight | 105.527 g/mol |
Antibacterial Properties
Research has indicated that compounds containing azide functionalities, including this compound, exhibit varying degrees of antibacterial activity. A study assessing the cytotoxic effects of azido compounds on different cell lines demonstrated that some derivatives can inhibit bacterial growth effectively while maintaining low toxicity to mammalian cells .
Table 1: Cytotoxicity of Azido Compounds
Compound | Cell Line Tested | IC₅₀ (µM) |
---|---|---|
Diazide Compound | M-HeLa | 90 |
Monazide Compound | Vero | >100 |
Hyperbranched Polymers | FetMSC | >280 |
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is believed that the azide group may participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules without disrupting native biological processes. This property makes it particularly valuable in drug delivery systems and imaging applications .
Case Studies and Research Findings
- Study on Reactivity with Biological Molecules : A study demonstrated that this compound could serve as a bioorthogonal handle for labeling biomolecules in living systems. Through click chemistry techniques, researchers were able to selectively attach fluorescent labels to proteins, facilitating real-time imaging of cellular processes .
- Toxicity Assessment : In another study focusing on the cytotoxic effects of azido compounds, it was found that while some derivatives exhibited significant antibacterial properties, they also showed varying levels of toxicity across different cell lines. This highlights the importance of structural modifications in optimizing both efficacy and safety for potential therapeutic applications .
- Synthetic Applications : The compound has been utilized in the synthesis of more complex molecules, including pyrazole derivatives with promising biological activities. The azide functionality allows for further functionalization through click chemistry, expanding its utility in medicinal chemistry .
Q & A
Q. Basic: What are the recommended methods for synthesizing 1-Azido-2-chloroethane, and how can reaction conditions be optimized to minimize hazardous byproducts?
Methodological Answer:
Synthesis typically involves nucleophilic substitution, where 2-chloroethanol derivatives react with sodium azide (NaN₃) under controlled conditions. Key optimizations include:
- Temperature Control : Maintain 0–5°C to prevent azide decomposition or unintended exothermic reactions.
- Solvent Choice : Use anhydrous solvents (e.g., DMF or acetonitrile) to avoid hydrolysis of intermediates.
- Reagent Addition : Employ dropwise addition of NaN₃ to mitigate heat buildup.
- Safety Measures : Conduct reactions in a fume hood with blast shields, and avoid metal catalysts (e.g., copper) to prevent explosive metal azide formation.
Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via fractional distillation or column chromatography. Document all parameters (molar ratios, reaction time) to ensure reproducibility .
Q. Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR (¹H, ¹³C) : Confirm azide (-N₃) and chloro (-Cl) group positions. For example, azide protons may appear as a singlet near δ 3.5–4.0 ppm.
- IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and C-Cl bond (~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 120.05).
- Chromatography : Use GC-FID or HPLC with a C18 column to assess purity (>95%).
- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values.
Report all data in alignment with journal guidelines, including supplementary materials for raw spectra .
Q. Advanced: In cases of contradictory spectroscopic data for this compound, what analytical strategies can resolve structural ambiguities?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for definitive bond angles, 2D NMR for signal assignment).
- Computational Modeling : Perform DFT calculations to predict NMR shifts or IR spectra and compare with experimental data.
- Dynamic Effects Analysis : Investigate conformational isomerism via variable-temperature NMR to assess signal splitting.
- Collaborative Expertise : Partner with specialists for advanced methods like XAS (X-ray absorption spectroscopy) or isotopic labeling studies.
Document discrepancies transparently and propose hypotheses (e.g., solvent polarity effects) in the discussion section .
Q. Advanced: How can computational chemistry be integrated into experimental studies of this compound’s reactivity?
Methodological Answer:
- Reaction Pathway Prediction : Use DFT (B3LYP/6-31G*) to model reaction mechanisms, identifying transition states and intermediates.
- Solvent Effects : Apply COSMO-RS simulations to evaluate solvent polarity impacts on reaction kinetics.
- Validation : Correlate computed activation energies with experimental Arrhenius plots.
- Data Sharing : Publish computational parameters (software version, basis sets, convergence criteria) to enable reproducibility.
Integrate results into the "Methods" section, highlighting synergies between theory and experiment .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods for all manipulations to avoid azide vapor inhalation.
- Storage : Keep in airtight, glass containers under inert gas (N₂/Ar) at 4°C, away from metals or heat sources.
- Spill Management : Neutralize spills with sand or vermiculite; avoid water to prevent toxic HN₃ gas formation.
Include safety protocols in experimental write-ups and conduct risk assessments before synthesis .
Q. Advanced: How to design stability studies assessing this compound under varying environmental conditions?
Methodological Answer:
- Stress Testing : Expose samples to UV light, humidity (40–80% RH), and temperatures (25–60°C) over 1–4 weeks.
- Degradation Analysis : Use LC-MS to identify breakdown products (e.g., ethylene derivatives or azide loss).
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at standard conditions.
- Statistical Tools : Perform ANOVA to determine significant degradation factors (e.g., temperature > humidity).
Publish stability data with confidence intervals and degradation pathways .
Q. Basic: What are the critical parameters to document when reporting the synthesis of this compound for peer-reviewed publication?
Methodological Answer:
- Experimental Details : Reagent purity (e.g., ≥99% NaN₃), solvent drying methods, and reaction stoichiometry.
- Purification : Column chromatography conditions (stationary phase, eluent ratios) or distillation parameters (boiling point range).
- Analytical Thresholds : Report NMR integration thresholds (e.g., S/N > 10:1) and chromatographic purity thresholds.
- Supplementary Data : Provide raw spectra and computational input files in repositories like Zenodo or Figshare.
Adhere to journal-specific guidelines for data transparency .
Q. Advanced: How to address discrepancies in reported thermodynamic properties of this compound across different studies?
Methodological Answer:
- Meta-Analysis : Systematically review literature to compare calorimetry (ΔH, ΔG) or vapor pressure data.
- Error Source Identification : Evaluate calibration standards (e.g., thermocouple accuracy) and sample purity in conflicting studies.
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., IUPAC-recommended protocols).
- Collaborative Resolution : Publish a consensus paper with original authors, proposing revised values based on pooled data.
Highlight methodological differences (e.g., static vs. dynamic measurement techniques) in the discussion .
Properties
IUPAC Name |
1-azido-2-chloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHDXMAZYSQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466774 | |
Record name | Ethane, 1-azido-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53422-48-3 | |
Record name | Ethane, 1-azido-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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